molecular formula C8H8N2O B14137388 2-Amino-3-(hydroxymethyl)benzonitrile CAS No. 114344-01-3

2-Amino-3-(hydroxymethyl)benzonitrile

Cat. No.: B14137388
CAS No.: 114344-01-3
M. Wt: 148.16 g/mol
InChI Key: AHUBGXJDVLADTB-UHFFFAOYSA-N
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Description

2-Amino-3-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of benzonitrile, featuring an amino group and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(hydroxymethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzyl alcohol with sodium cyanide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-Amino-3-(hydroxymethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and hydroxymethyl groups can form hydrogen bonds and participate in various interactions, affecting the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(hydroxymethyl)benzamide
  • 2-Amino-3-(hydroxymethyl)benzoic acid
  • 2-Amino-3-(hydroxymethyl)benzyl alcohol

Uniqueness

2-Amino-3-(hydroxymethyl)benzonitrile is unique due to the presence of both an amino group and a hydroxymethyl group on the benzene ringCompared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

114344-01-3

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-amino-3-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C8H8N2O/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3,11H,5,10H2

InChI Key

AHUBGXJDVLADTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C#N)N)CO

Origin of Product

United States

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